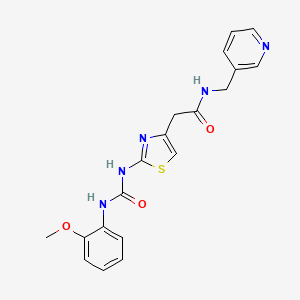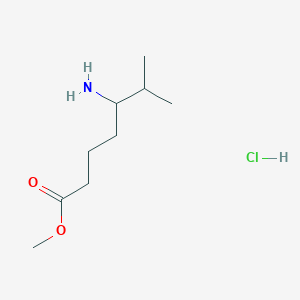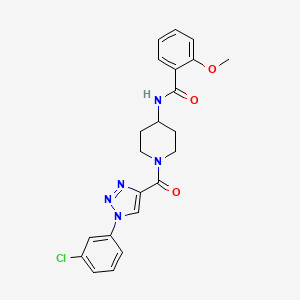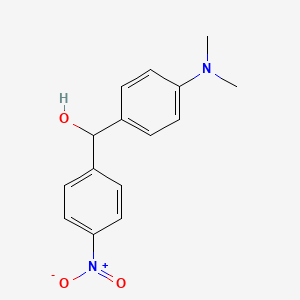![molecular formula C19H15N5O3S2 B2470266 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903345-25-5](/img/structure/B2470266.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is an organic compound known for its intricate structure and significant utility in various fields such as chemistry, biology, medicine, and industry. This compound contains multiple functional groups, making it versatile and reactive in numerous chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically starts with benzo[d]thiazole, benzamide, and other essential reagents.
Reaction Steps:
Formation of Benzo[d]thiazol-2-ylamino Intermediate: This involves the reaction of benzo[d]thiazole with suitable amination reagents to form benzo[d]thiazol-2-ylamino.
Oxidation Reaction: Oxidize the intermediate to introduce the oxoethyl group.
Thioether Formation: React the intermediate with a suitable thiol to form the thioether bond.
1,3,4-Oxadiazole Ring Formation: Utilize cyclization techniques to form the 1,3,4-oxadiazole ring.
Final Coupling: Couple the resultant intermediate with benzamide under appropriate conditions to form the final compound.
Industrial Production: Scaled-up versions of the laboratory synthetic routes are employed with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo oxidation reactions, typically facilitated by reagents like hydrogen peroxide or permanganates.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to target specific functional groups within the molecule.
Substitution: The compound can partake in nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.
Major Products Formed:
From Oxidation: Oxidized derivatives with modified functional groups.
From Reduction: Reduced compounds with simpler structures.
From Substitution: A wide array of substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry:
Catalysis: Acts as a catalyst or intermediate in various organic reactions due to its reactive functional groups.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Medicine:
Drug Development: Studied for its pharmacological properties, potential therapeutic uses in various diseases.
Industry:
Material Science: Used in the development of advanced materials, polymers, and coatings.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Binding: Binds to specific enzymes or proteins, inhibiting their activity.
Pathways: Interacts with biochemical pathways, altering metabolic processes or signaling cascades.
Comparison with Similar Compounds
N-((5-((2-(benzoxazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
N-((5-((2-(benzothiazol-2-ylamino)-2-hydroxyethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
These similar compounds share structural features but differ in specific functional groups or substituents, leading to distinct properties and applications.
Exploring this compound is like uncovering layers of a rich and multifaceted field of study. The synthesis and applications, as well as the underlying mechanisms, offer endless avenues for research and innovation.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c25-15(22-18-21-13-8-4-5-9-14(13)29-18)11-28-19-24-23-16(27-19)10-20-17(26)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJVBSNNYGURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)
![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2470195.png)


![4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperazine-1-carbothioamide](/img/structure/B2470201.png)

![N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B2470203.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2470206.png)
